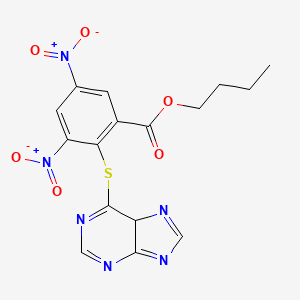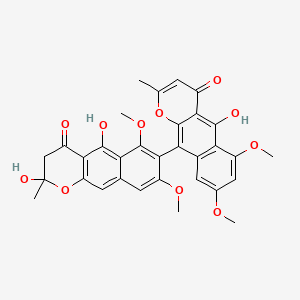
Aurasperone E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These compounds are characterized by a naphthopyran skeleton where a ring carbon bears a carboxylic acid group . Aurasperone E is produced by various species of fungi, including Aspergillus tubingensis . It has garnered interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
The preparation of Aurasperone E involves the isolation from fungal sources, particularly from Aspergillus species. The synthetic routes for this compound are not extensively documented, but it is typically obtained through fermentation processes involving the cultivation of the producing fungi under specific conditions. Industrial production methods would likely involve optimizing these fermentation conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Aurasperone E, like other naphthopyranones, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its biological activity.
Common reagents and conditions for these reactions would include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Aurasperone E has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, making it a subject of interest in organic chemistry research.
Mecanismo De Acción
The mechanism of action of Aurasperone E involves its interaction with various molecular targets. For instance, Aurasperone A, a related compound, has been shown to inhibit the main protease (Mpro) of SARS-CoV-2 through molecular docking studies . This suggests that this compound may exert its effects by binding to specific proteins and enzymes, thereby modulating their activity and affecting biological pathways.
Comparación Con Compuestos Similares
Aurasperone E is part of a family of compounds known as naphthopyranones. Similar compounds include:
- Aurasperone A
- Aurasperone B
- Aurasperone F
- Dianhydroaurasperone C
- Fonsecin
- Fonsecinone A
- Fonsecin B
- Ustilaginoidin A
These compounds share structural similarities but may differ in their specific biological activities and applications. This compound is unique due to its specific combination of functional groups and its particular biological activities .
Propiedades
Número CAS |
95272-15-4 |
|---|---|
Fórmula molecular |
C32H28O11 |
Peso molecular |
588.6 g/mol |
Nombre IUPAC |
10-(2,5-dihydroxy-6,8-dimethoxy-2-methyl-4-oxo-3H-benzo[g]chromen-7-yl)-5-hydroxy-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C32H28O11/c1-13-7-17(33)26-29(36)23-16(10-15(38-3)11-20(23)40-5)24(31(26)42-13)27-19(39-4)8-14-9-21-25(18(34)12-32(2,37)43-21)28(35)22(14)30(27)41-6/h7-11,35-37H,12H2,1-6H3 |
Clave InChI |
XQLGSHUQZMPBGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3OC)OC)C(=C2O1)C4=C(C5=C(C6=C(C=C5C=C4OC)OC(CC6=O)(C)O)O)OC)O |
melting_point |
166 - 170 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


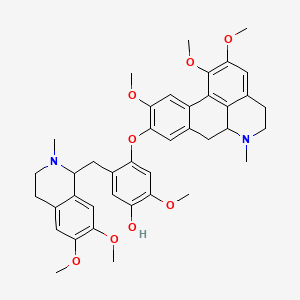
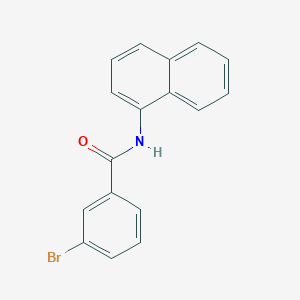
![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14167916.png)
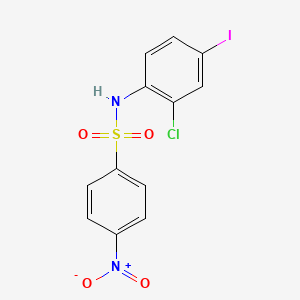

![1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid](/img/structure/B14167926.png)
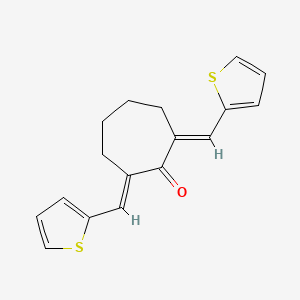
![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)
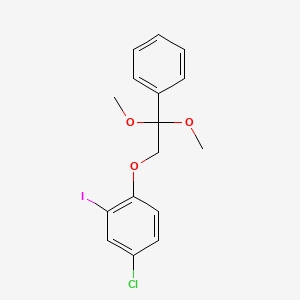
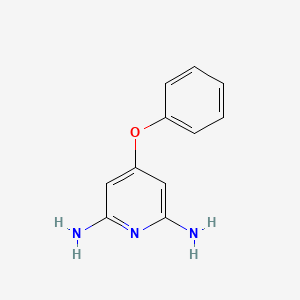
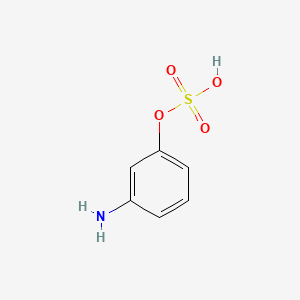
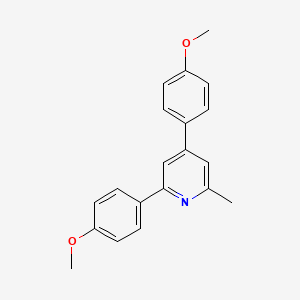
![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)
